3-Aminopropan-1-ol hydrochloride

描述

3-Aminopropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C3H10ClNO and its molecular weight is 111.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

3-Amino-1-propanol Hydrochloride is a versatile building block in both personal care and pharmaceutical applications . .

Mode of Action

It is known that 3-amino-1-propanol neutralizes acids to form salts plus water in an exothermic reaction . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Biochemical Pathways

3-Amino-1-propanol is often used as a molecular linker . It can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam .

Result of Action

It is known to react with strong reducing agents, such as hydrides to generate flammable gaseous hydrogen .

Action Environment

The action of 3-Amino-1-propanol Hydrochloride can be influenced by environmental factors. For instance, it should be stored below +30°C . It is also important to avoid dust formation and contact with skin and eyes .

生物活性

3-Aminopropan-1-ol hydrochloride, also known as 3-amino-1-propanol, is a compound that has garnered attention for its biological activities and potential applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

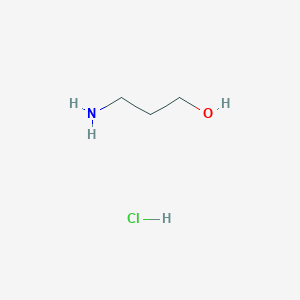

This compound has the molecular formula C₃H₉ClN₁O and a molar mass of 109.57 g/mol. It is characterized by the following structural features:

- Molecular Structure :

- SMILES: NCCCO

- InChI: 1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2

The compound is a colorless liquid at room temperature, with a boiling point of approximately 184–187 °C and a melting point of 10–12 °C. It is soluble in water and has a density of 0.982 g/mL at 20 °C .

This compound functions primarily as an amino alcohol. Its biological activity can be attributed to its role in lipid metabolism and cellular signaling pathways. Notably, it has been shown to replace ethanolamine in the synthesis of phosphatidylethanolamine (PE), which is crucial for cell membrane integrity and function.

Inhibition of Phosphatidylinositol Incorporation

A significant study demonstrated that 3-amino-1-propanol inhibits the incorporation of radioactive phosphorus () into phosphatidylinositol (PI) and glycosyl-phosphatidylinositol (GPI) in Tetrahymena pyriformis. At a concentration of 10 mM, it completely inhibited incorporation into PI, suggesting a potent effect on lipid biosynthesis pathways .

Toxicological Studies

Research has indicated that 3-amino-1-propanol exhibits acute toxicity. According to the European Chemicals Agency (ECHA), it is classified as an acute toxicant with specific hazard codes indicating its corrosive nature .

| Toxicological Parameter | Value |

|---|---|

| Acute Toxicity | Category 4 (oral) |

| Eye Damage | Category 1 |

| Skin Corrosion | Category 1B |

Applications in Drug Delivery Systems

In pharmaceutical formulations, 3-amino-1-propanol has been utilized as a precursor for synthesizing di-tert-butyl aminopropanol derivatives, which have applications in drug delivery systems . Its ability to enhance lipid solubility makes it a candidate for improving the bioavailability of poorly soluble drugs.

Cytotoxicity Evaluations

Further investigations into the cytotoxic properties of compounds derived from 3-amino-1-propanol have been conducted. For instance, studies on poly(propyl ether imine) dendrimers synthesized using this compound revealed varying degrees of cytotoxicity depending on their structural modifications .

科学研究应用

Chemical Properties and Structure

Chemical Formula: C₃H₉ClN₁O

Molecular Weight: 75.11 g/mol

Physical Properties:

- Melting Point: 11°C

- Boiling Point: 184-187°C

- Density: 0.983 g/cm³

- Solubility: Miscible with water, alcohol, ether, acetone, and chloroform

Scientific Research Applications

3-Aminopropan-1-ol hydrochloride is utilized in various scientific research domains:

Organic Synthesis

The compound serves as a building block in organic synthesis. It is involved in the preparation of various chemical derivatives and complex molecules. Its amino and hydroxyl functional groups allow for diverse chemical reactions, including:

- Oxidation to form carbonyl compounds.

- Reduction to create amine derivatives.

- Substitution reactions leading to N-substituted derivatives.

Biological Research

Research has indicated that 3-amino-1-propanol can influence biological systems significantly:

- It has been studied for its effects on phosphatidylinositol (PI) and glycosyl-phosphatidylinositol (GPI) systems in Tetrahymena pyriformis, where it inhibited the incorporation of radiolabeled phosphate into these lipids at concentrations as low as 10 mM .

- Investigations into its potential antiviral and antibacterial properties are ongoing, highlighting its relevance in medicinal chemistry.

Pharmaceutical Applications

The compound is used as a precursor in the synthesis of beta-lactam antibiotics. Its structural properties contribute to the stability and efficacy of pharmaceutical formulations. Additionally, it serves as a humectant in food and cosmetic products due to its hygroscopic nature .

Industrial Uses

In industry, 3-amino-1-propanol hydrochloride acts as:

- A corrosion inhibitor in metal treatment processes.

- A reagent in water treatment applications.

- A component in the production of anionic emulsifiers and nonionic polyethylene emulsions for textile resins .

Data Table: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity due to functional groups |

| Biological Research | Inhibition of PI and GPI systems | Significant impact on cellular processes |

| Pharmaceutical | Precursor for beta-lactam antibiotics | Enhances drug stability |

| Industrial | Corrosion inhibitor, water treatment | Used in textile resins production |

Case Study 1: Inhibition of Phosphatidylinositol Incorporation

A study published in Comparative Biochemistry and Physiology explored the inhibition effects of 3-amino-1-propanol on lipid metabolism in Tetrahymena pyriformis. The results showed a complete inhibition of phosphate incorporation into phosphatidylinositol at a concentration of 10 mM, indicating its potential role in lipid signaling pathways .

Case Study 2: Synthesis of Beta-Lactam Antibiotics

Research conducted by various pharmaceutical scientists has demonstrated the utility of 3-amino-1-propanol as a starting material for synthesizing beta-lactam antibiotics. The compound's unique structure contributes to the formation of stable intermediates essential for effective antibiotic activity .

属性

IUPAC Name |

3-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJTMUAPNIDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162293 | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14302-46-6 | |

| Record name | 3-Amino-1-propanol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14302-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。